molecular formula C13H10Cl2O2 B1667454 Bis(p-chlorophenoxy)methane CAS No. 555-89-5

Bis(p-chlorophenoxy)methane

Cat. No.: B1667454
CAS No.: 555-89-5
M. Wt: 269.12 g/mol
InChI Key: COVKSLBAQCJQMS-UHFFFAOYSA-N
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Description

Bis(p-chlorophenoxy)methane: is an organic compound with the molecular formula C₁₃H₁₀Cl₂O₂ . It is known for its use as an acaricide, which is a substance used to kill mites and ticks. The compound is characterized by the presence of two p-chlorophenoxy groups attached to a central methane molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(p-chlorophenoxy)methane can be synthesized through the reaction of p-chlorophenol with formaldehyde. The reaction typically involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid. The process can be summarized as follows:

Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Bis(p-chlorophenoxy)methane is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: : The compound has been studied for its potential use in controlling mite populations, particularly in agricultural settings. Its effectiveness as an acaricide has been demonstrated in various studies .

Industry: : In the industrial sector, this compound is used in the formulation of pesticides and acaricides. Its ability to control mite populations makes it valuable in the agriculture industry .

Mechanism of Action

Bis(p-chlorophenoxy)methane exerts its effects by inhibiting the formation of mite embryos and interfering with the molting process from young mites to adult mites. It is particularly effective against mite eggs and young mites, but less effective against adult mites. The compound’s mode of action involves disrupting the normal development and reproduction of mites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique in its dual chlorophenoxy structure, which enhances its effectiveness as an acaricide. Its specific mode of action and high efficacy against mite eggs and young mites distinguish it from other similar compounds .

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenoxy)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVKSLBAQCJQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCOC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041673
Record name Bis(p-chlorophenoxy)methane
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Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

555-89-5
Record name Bis(p-chlorophenoxy)methane
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Record name Bis(p-chlorophenoxy)methane
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Record name Oxythane
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Record name Bis(p-chlorophenoxy)methane
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Record name Bis(4-chlorophenoxy)methane
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Record name BIS(4-CHLOROPHENOXY)METHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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